1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine
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Overview
Description
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct placement of substituents on the imidazole ring . The process often involves the cyclization of amido-nitriles under mild conditions, using catalysts such as nickel .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the imidazole ring would produce imidazoline derivatives.
Scientific Research Applications
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the piperidine ring can interact with receptor sites, modulating their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds share a similar benzyl group and heterocyclic structure but differ in the type of heterocycle (triazole vs.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine is unique due to its combination of an imidazole ring, a piperidine ring, and a sulfonyl group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-3-26(23,24)19-20-12-17(14-21-11-7-10-18(15-21)25-2)22(19)13-16-8-5-4-6-9-16/h4-6,8-9,12,18H,3,7,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIIWZXVHQQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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